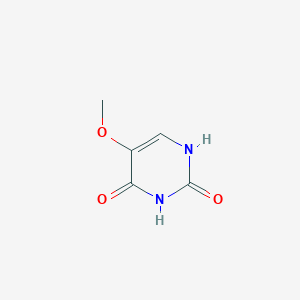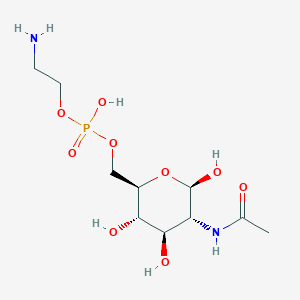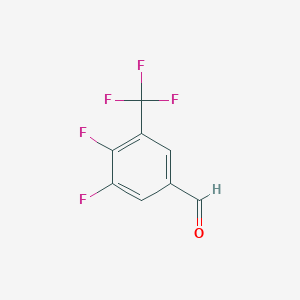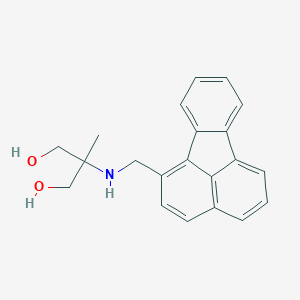
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl-
Overview
Description
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- (abbreviated as FMA-MA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. FMA-MA is a fluorescent probe that can be used to detect and study biological molecules such as proteins and nucleic acids.
Mechanism Of Action
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- works by binding to biological molecules and emitting fluorescent light when excited by a light source. The fluorescent emission can be detected and measured, allowing researchers to study the properties and behavior of the biological molecules.
Biochemical And Physiological Effects
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- as a fluorescent probe is its high sensitivity and selectivity. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can detect and bind to specific biological molecules with high accuracy. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is stable and can be used under a wide range of experimental conditions.
One limitation of using 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is its cost. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is a synthetic compound that can be expensive to produce. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is not suitable for in vivo studies as it cannot penetrate cell membranes.
Future Directions
Future research on 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- could focus on improving its synthesis method to reduce its cost and improve its yield. Additionally, research could be done to develop new fluorescent probes with improved sensitivity and selectivity for specific biological molecules. Finally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- could be used to study the effects of environmental factors on biological molecules in more detail.
Conclusion:
In conclusion, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is a synthetic compound that has various applications in scientific research. It can be used as a fluorescent probe to detect and study biological molecules such as proteins and nucleic acids. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has high sensitivity and selectivity, making it a useful tool for studying the properties and behavior of biological molecules. While 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has some limitations, its potential applications in scientific research make it a promising area of study for future research.
Scientific Research Applications
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has various applications in scientific research. It can be used as a fluorescent probe to detect and study biological molecules such as proteins and nucleic acids. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can also be used to study the interaction between drugs and proteins. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can be used to study the effects of environmental factors such as pH and temperature on biological molecules.
properties
CAS RN |
129026-41-1 |
|---|---|
Product Name |
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- |
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(fluoranthen-1-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H21NO2/c1-21(12-23,13-24)22-11-15-10-9-14-5-4-8-18-16-6-2-3-7-17(16)20(15)19(14)18/h2-10,22-24H,11-13H2,1H3 |
InChI Key |
DQFNSGMPYGGURE-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Canonical SMILES |
CC(CO)(CO)NCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Other CAS RN |
129026-41-1 |
synonyms |
2-(fluoranthen-1-ylmethylamino)-2-methyl-propane-1,3-diol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

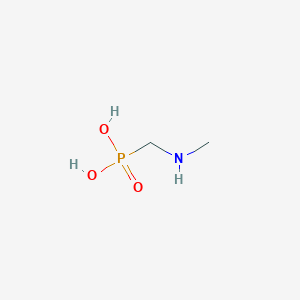
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
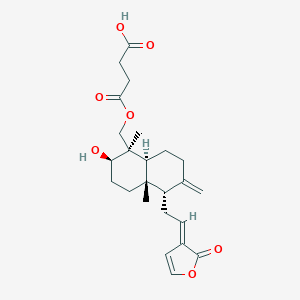
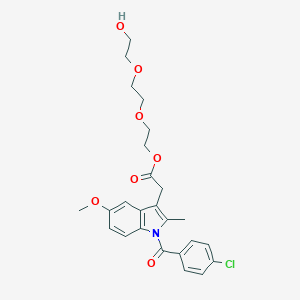
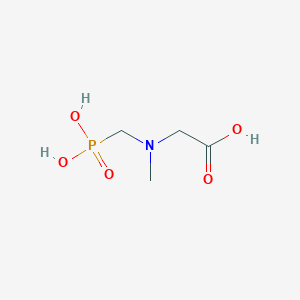

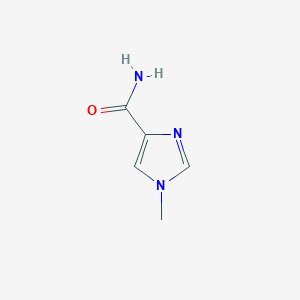

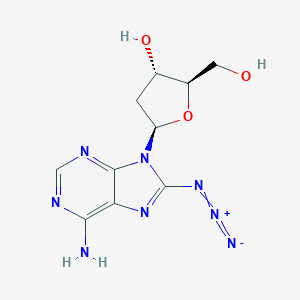
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
